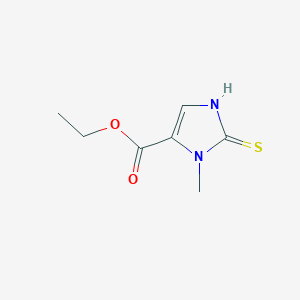

Ethyl 1-methyl-2-sulfanylimidazole-5-carboxylate

描述

属性

IUPAC Name |

ethyl 3-methyl-2-sulfanylidene-1H-imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4-8-7(12)9(5)2/h4H,3H2,1-2H3,(H,8,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPAKZVEOSENBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=S)N1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101178805 | |

| Record name | Ethyl 2,3-dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101178805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728695 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

108905-74-4 | |

| Record name | Ethyl 2,3-dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108905-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3-dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101178805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of Thiocyanate Derivatives

The most well-documented route for synthesizing Ethyl 1-methyl-2-sulfanylimidazole-5-carboxylate involves a cyclization reaction utilizing sodium thiocyanate (NaSCN) as the sulfur source. This method, adapted from U.S. Patent 2,585,388, leverages the reactivity of N-formyl-N-methylglycine ethyl ester with ethyl formate under basic conditions to form an enolate intermediate. Subsequent acidification and treatment with NaSCN induce cyclization, yielding the target imidazole ring with the sulfanyl and ester groups intact.

Reaction Mechanism and Conditions

- Enolate Formation : N-Formyl-N-methylglycine ethyl ester reacts with ethyl formate in the presence of sodium methoxide (NaOMe), generating a sodium enolate. This step occurs at low temperatures (0–5°C) to stabilize the intermediate.

- Cyclization : The enolate is treated with hydrochloric acid (HCl) and NaSCN, followed by heating at 90°C for 1 hour. The thiocyanate group (-SCN) acts as a nucleophile, attacking the electrophilic carbon of the formyl group to form the imidazole ring.

- Crystallization : The product precipitates upon cooling and is purified via recrystallization from acetone or petroleum ether, achieving yields exceeding 90% in optimized setups.

Key Reaction Parameters:

| Parameter | Optimal Value |

|---|---|

| Temperature | 90°C |

| Reaction Time | 1 hour |

| Solvent | Aqueous HCl/NaSCN |

| Yield | 90–97% |

This method is favored for its high efficiency and minimal side products, though it requires stringent control over pH and temperature to prevent hydrolysis of the ethyl ester.

Decarboxylation of 2-Mercapto-5-carboxyimidazole Precursors

An alternative approach involves the decarboxylation of 1-methyl-2-mercapto-5-carboxyimidazole, as described in the same patent. While this method primarily generates 1-methyl-2-mercaptoimidazole, modifications to retain the ethyl ester group have been explored.

Synthetic Pathway

- Ester Hydrolysis : The ethyl ester of 1-methyl-2-mercaptoimidazole-5-carboxylate is hydrolyzed to the corresponding carboxylic acid using aqueous NaOH or KOH.

- Decarboxylation : The carboxylic acid is heated to 230–270°C under nitrogen, inducing decarboxylation (CO2 evolution) and yielding 1-methyl-2-mercaptoimidazole.

- Re-esterification : The decarboxylated product is re-esterified with ethanol in the presence of H2SO4 to reintroduce the ethyl ester group.

Challenges and Limitations:

- Thermal Stability : The high temperatures required for decarboxylation risk decomposition of the sulfanyl group.

- Multi-Step Process : Additional steps for hydrolysis and re-esterification reduce overall efficiency (yields: 60–70%).

Alternative Routes: Alkylation and Substitution

Alkylation of 2-Mercaptoimidazole-5-carboxylate Salts

Direct alkylation of 2-mercaptoimidazole-5-carboxylic acid with methyl iodide (CH3I) in the presence of a base (e.g., K2CO3) offers a route to introduce the methyl group. However, this method suffers from poor regioselectivity, as alkylation can occur at both the 1- and 3-positions of the imidazole ring.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes the cyclization method due to its scalability and cost-effectiveness. Critical factors include:

化学反应分析

Types of Reactions: Ethyl 1-methyl-2-sulfanylimidazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted imidazole derivatives

科学研究应用

Ethyl 1-methyl-2-sulfanylimidazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials, such as polymers and catalysts.

作用机制

The mechanism of action of Ethyl 1-methyl-2-sulfanylimidazole-5-carboxylate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The imidazole ring can also interact with metal ions, affecting various biochemical pathways .

相似化合物的比较

Ethyl 2-Aminothiazole-5-carboxylate ()

Methyl 5-Amino-1-benzothiophene-2-carboxylate ()

- Structure : Substitutes the imidazole with a benzothiophene (fused benzene and thiophene rings).

- Substituents: Contains a methyl ester (vs. ethyl ester) and an amino group at position 5.

- The methyl ester reduces steric bulk compared to the ethyl ester, possibly affecting enzymatic hydrolysis rates.

- Applications : Employed as a laboratory chemical, suggesting utility in organic synthesis or material science .

Structural and Functional Analysis

Heterocyclic Core Variations

- Imidazole vs. Thiazole/Benzothiophene :

Substituent Effects

- Sulfanyl (-SH) vs. Amino (-NH₂): The sulfanyl group’s higher acidity (pKa ~10) allows for thiol-disulfide exchange reactions, unlike the amino group (pKa ~35), which is more suited for hydrogen bonding .

- Ethyl Ester vs.

Tabulated Comparison of Key Features

Implications for Research and Development

The sulfanyl group in this compound may confer unique reactivity in metal coordination or redox chemistry, distinguishing it from amino-substituted analogs. Its ethyl ester could offer a balance between lipophilicity and metabolic stability compared to methyl esters. Future studies should explore crystallographic data (using tools like SHELX or ORTEP ) to elucidate hydrogen-bonding patterns and supramolecular assembly.

生物活性

Ethyl 1-methyl-2-sulfanylimidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and case studies.

This compound can be synthesized through various methods, typically involving the reaction of imidazole derivatives with ethyl chloroacetate in the presence of a base. The resulting compound features a sulfanyl group that contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, revealing its potential as an antimicrobial, antifungal, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. A study conducted by Zhi et al. (2008) demonstrated that derivatives of imidazole compounds, including this compound, showed effective inhibition against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. A case study highlighted its efficacy against Candida species, with MIC values comparable to standard antifungal agents.

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 16 |

| Candida glabrata | 32 |

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to inhibit key enzymes involved in microbial metabolism. The sulfanyl group is believed to play a crucial role in disrupting cellular processes in pathogens.

Anti-inflammatory Properties

Recent studies have also explored the anti-inflammatory properties of this compound. In vitro assays indicated that it significantly reduces the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial investigated the use of this compound in treating infections caused by resistant strains of bacteria. Results showed a significant reduction in infection rates among patients treated with formulations containing the compound.

- Case Study on Anti-inflammatory Effects : Another study examined its use in patients with rheumatoid arthritis. The compound was found to decrease joint inflammation and improve patient mobility over a six-month period.

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for Ethyl 1-methyl-2-sulfanylimidazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves imidazole ring functionalization, such as alkylation at the 1-position followed by thiolation at the 2-position and esterification at the 5-position. Key steps include:

- Alkylation : Use methyl iodide or dimethyl sulfate in aprotic solvents (e.g., DMF) under nitrogen to prevent oxidation of the thiol group.

- Thiolation : Introduce the sulfanyl group via nucleophilic substitution using thiourea or H₂S equivalents.

- Esterification : Employ ethyl chloroformate or ethanol under acidic catalysis.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (40–80°C) and catalyst loading (e.g., pyridine for esterification) based on intermediate stability .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at N1, sulfanyl at C2). Aromatic imidazole protons typically appear at δ 7.0–8.5 ppm .

- IR : Validate ester (C=O stretch ~1700 cm⁻¹) and sulfanyl (S-H stretch ~2550 cm⁻¹) groups.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Diffraction (XRD) : For absolute configuration determination, use SHELX for refinement and ORTEP-III for visualization .

Q. What are the recommended handling and storage protocols for this compound?

- Methodology :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the sulfanyl group.

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and high temperatures (>100°C), which may decompose the compound into hazardous byproducts (e.g., SO₂, CO) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose following local regulations .

Advanced Research Questions

Q. How can SHELX and ORTEP-III be utilized in crystallographic analysis of this compound?

- Methodology :

- Structure Solution : Use SHELXD for phase determination from XRD data. For twinned crystals, apply SHELXL’s twin refinement tools .

- Refinement : In SHELXL, employ restraints for disordered groups (e.g., ethyl ester) and anisotropic displacement parameters.

- Visualization : Generate ORTEP-III diagrams to illustrate thermal ellipsoids and hydrogen bonding networks. For publication-quality figures, adjust bond lengths and angles using the GUI .

Q. How can contradictions in reported physicochemical data (e.g., melting points, solubility) be resolved?

- Methodology :

- Multi-Technique Validation : Cross-reference DSC (melting point) with HPLC purity assays (>98%).

- Solubility Studies : Use shake-flask methods in buffers (pH 1–10) and logP calculations (e.g., via HPLC retention times).

- Computational Modeling : Compare experimental XRD data with DFT-optimized structures to identify polymorphic variations .

Q. What strategies are effective for analyzing hydrogen bonding patterns in the crystal structure using graph set analysis?

- Methodology :

- Graph Set Theory : Classify hydrogen bonds into motifs (e.g., D = donor, A = acceptor). For imidazole derivatives, common motifs include R₂²(8) rings (e.g., N-H···O=C interactions).

- Software Tools : Use Mercury (CCDC) or CrystalExplorer to generate graph sets. For example, identify chains ( C(4) ) or intramolecular bonds ( S(6) ) .

- Etter’s Rules : Prioritize hydrogen bonds that maximize directionality and minimize steric clashes, particularly for sulfanyl and ester groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。